N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
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Overview
Description
N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a benzamide core linked to a thiazole ring and a bis(2-methoxyethyl)sulfamoyl group
Preparation Methods
The synthesis of N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide typically involves multiple steps. The general synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 4-aminobenzoic acid with appropriate reagents to form the benzamide structure.
Introduction of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a thioamide and a halogenated compound.
Attachment of the Bis(2-methoxyethyl)sulfamoyl Group: The bis(2-methoxyethyl)sulfamoyl group is attached to the benzamide core through a sulfonation reaction using bis(2-methoxyethyl)amine and a sulfonating agent.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.
Biological Research: Researchers investigate the compound’s interactions with biological molecules, such as proteins or nucleic acids, to understand its mechanism of action and potential therapeutic targets.
Mechanism of Action
The mechanism of action of N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide can be compared with other similar compounds, such as:
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide: This compound has a similar sulfonamide group but differs in the heterocyclic ring structure.
4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid: This compound lacks the thiazole ring and has a simpler structure.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5S2/c1-35-18-16-31(17-19-36-2)38(33,34)25-14-12-24(13-15-25)27(32)30-28-29-26(20-37-28)23-10-8-22(9-11-23)21-6-4-3-5-7-21/h3-15,20H,16-19H2,1-2H3,(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIPSSTXGVRGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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